molecular formula C19H16ClN3O3S B2601534 N-(6-chloroquinolin-4-yl)-4-(cyclopropylsulfamoyl)benzamide CAS No. 955315-51-2

N-(6-chloroquinolin-4-yl)-4-(cyclopropylsulfamoyl)benzamide

Cat. No. B2601534
CAS RN: 955315-51-2
M. Wt: 401.87
InChI Key: JHBHKGBTHXCUCP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a benzamide group, and a sulfamoyl group. The exact structure would depend on the specific positions of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the quinoline ring, the benzamide group, and the sulfamoyl group. These functional groups could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research has developed methods for synthesizing related aromatic sulfonamides, demonstrating the chemical versatility and potential for creating compounds with specific biological activities. For example, studies have detailed the synthesis, crystal, and molecular structure of biologically active aromatic sulfonamides, highlighting the importance of intramolecular hydrogen bonding in stabilizing these compounds (Remko et al., 2010).
  • Structural Characterization : The gas-phase structure and conformational behavior of these sulfonamides in solution have been analyzed using computational chemistry methods, providing insights into their structural properties and potential interactions with biological targets.

Potential Biological Activities

  • Antimicrobial and Antifungal Applications : Studies have synthesized fluoroquinolone-based derivatives and evaluated their antimicrobial and antifungal activities, suggesting the potential use of these compounds in treating infections (Patel & Patel, 2010).
  • Antitumor Activities : Research into quinazoline derivatives has explored their potential as antitumor agents, with some compounds showing significant activity against various cancer cell lines. This highlights the therapeutic potential of such derivatives in oncology (Rahman et al., 2014).
  • Analgesic Activity : The synthesis and evaluation of new pyrazoles and triazoles bearing a quinazoline moiety have been carried out, with some compounds showing promising analgesic activity, indicating potential applications in pain management (Saad et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives have biological activity and are used as pharmaceuticals .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, appropriate safety precautions should be taken when handling it.

Future Directions

Future research could focus on elucidating the biological activity of this compound, optimizing its synthesis, and investigating its potential applications .

properties

IUPAC Name

N-(6-chloroquinolin-4-yl)-4-(cyclopropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c20-13-3-8-17-16(11-13)18(9-10-21-17)22-19(24)12-1-6-15(7-2-12)27(25,26)23-14-4-5-14/h1-3,6-11,14,23H,4-5H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBHKGBTHXCUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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